N-benzyl-4-tosylbutanamide
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Overview
Description
N-benzyl-4-tosylbutanamide: is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group attached to a butanamide backbone, with a tosyl group (p-toluenesulfonyl) attached to the fourth carbon of the butanamide chain. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-tosylbutanamide typically involves a multi-step process:
Formation of the Tosylated Intermediate: The initial step involves the tosylation of butanamide. This is achieved by reacting butanamide with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.
Benzylation: The tosylated intermediate is then subjected to benzylation. This step involves the reaction of the tosylated butanamide with benzyl chloride in the presence of a base like sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-4-tosylbutanamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting the amide group to form the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the tosyl group. Reagents like sodium azide or potassium cyanide can be used for such transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF or DMSO.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of N-benzyl-4-aminobutanamide.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
Chemistry: N-benzyl-4-tosylbutanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role as an enzyme inhibitor and its potential therapeutic applications in treating certain diseases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-tosylbutanamide involves its interaction with specific molecular targets. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-benzyl-4-methylbutanamide: Lacks the tosyl group, resulting in different chemical reactivity and biological activity.
N-benzyl-4-chlorobutanamide: Contains a chlorine atom instead of the tosyl group, leading to variations in its chemical properties and applications.
Uniqueness: N-benzyl-4-tosylbutanamide is unique due to the presence of both the benzyl and tosyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-benzyl-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-15-9-11-17(12-10-15)23(21,22)13-5-8-18(20)19-14-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTPKBRLXAEZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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